REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][N:5]2[C:8]([C:11]([OH:13])=O)=[CH:9][N:10]=[C:4]2[CH:3]=1.S(Cl)(Cl)=O.[NH2:18][C:19]1[CH:20]=[C:21]([CH:26]=[CH:27][C:28]=1[F:29])[C:22]([O:24][CH3:25])=[O:23].N1C=CC=CC=1>CCOC(C)=O>[Br:1][C:2]1[CH:7]=[CH:6][N:5]2[C:8]([C:11]([NH:18][C:19]3[CH:20]=[C:21]([CH:26]=[CH:27][C:28]=3[F:29])[C:22]([O:24][CH3:25])=[O:23])=[O:13])=[CH:9][N:10]=[C:4]2[CH:3]=1
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=2N(C=C1)C(=CN2)C(=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
1.263 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C(=O)OC)C=CC1F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature under N2 overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1.5 hrs
|
Duration
|
1.5 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
azeotroped with toluene
|
Type
|
WASH
|
Details
|
washed with H2O
|
Type
|
FILTRATION
|
Details
|
The resulting solid was collected by filtration
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The filtrate was dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
triturated with ether
|
Type
|
CUSTOM
|
Details
|
to afford cream solid
|
Type
|
CUSTOM
|
Details
|
dried at 45° C.
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=2N(C=C1)C(=CN2)C(=O)NC=2C=C(C(=O)OC)C=CC2F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |